molecular formula C22H18O3 B11602884 4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11602884
M. Wt: 330.4 g/mol
InChI Key: INSAPBLMMYMTTG-UHFFFAOYSA-N
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Description

4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound characterized by its unique fused ring structure

Preparation Methods

The synthesis of 4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-methyl-3-(4-methylphenyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one include:

  • 3H-furo[2,3-b]imidazo[4,5-f]quinolines
  • 3H-furo[2,3-b]pyrazolo[4,3-f]quinolines These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific fused ring structure and the potential applications derived from it.

Properties

Molecular Formula

C22H18O3

Molecular Weight

330.4 g/mol

IUPAC Name

7-methyl-5-(4-methylphenyl)-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C22H18O3/c1-12-6-8-14(9-7-12)17-11-24-21-19(17)13(2)10-18-20(21)15-4-3-5-16(15)22(23)25-18/h6-11H,3-5H2,1-2H3

InChI Key

INSAPBLMMYMTTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C(=CC4=C3C5=C(CCC5)C(=O)O4)C

Origin of Product

United States

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